5-(4-Methylpiperidin-1-yl)-2-nitrophenol

Protein Tyrosine Phosphatase MEG2 PTP1B

5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4) is a selective MEG2 phosphatase inhibitor building block (IC50 2.40 µM, >4-fold vs PTP1B/TCPTP). The 4-methylpiperidine-nitrophenol core enables precise SAR for kinase, GPCR, and phosphatase programs. Three reactive handles—nitro, phenol, and tertiary amine—support diverse library synthesis. High-yield cyclization to benzoxazoles (81%) provides cost-efficient access to antimicrobial and anticancer scaffolds. Correct regioisomer ensures reproducibility of published routes. Calc. LogP 2.5367 aids CNS-penetrant design. Request bulk pricing now.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 175135-21-4
Cat. No. B071495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperidin-1-yl)-2-nitrophenol
CAS175135-21-4
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H16N2O3/c1-9-4-6-13(7-5-9)10-2-3-11(14(16)17)12(15)8-10/h2-3,8-9,15H,4-7H2,1H3
InChIKeyXLBYPCXKNAUCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4) – A Multifunctional Piperidinyl-Nitrophenol Building Block for Medicinal Chemistry


5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4), also known as N-(3-hydroxy-4-nitrophenyl)-4-methylpiperidine, is a small-molecule building block featuring a 4-methylpiperidine ring linked to a 2-nitrophenol core. Its molecular formula is C12H16N2O3 with a molecular weight of 236.27 g/mol . The compound contains a nitro group that can be reduced to an amine for further functionalization, a phenolic hydroxyl suitable for O-alkylation or esterification, and a tertiary amine within the piperidine ring enabling N-alkylation or oxidation . These three reactive centers make it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry programs targeting kinases, phosphatases, and GPCRs [1][2]. Its predicted physicochemical properties—boiling point 398.5±32.0 °C, density 1.230±0.06 g/cm³, and pKa 8.12±0.13—inform formulation and purification strategies .

Why Generic Piperidine or Nitrophenol Analogs Cannot Replace 5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4) in Research Programs


In the development of kinase inhibitors, phosphatase modulators, and GPCR ligands, subtle structural variations—such as the substitution pattern on the piperidine ring or the position of the nitro and hydroxyl groups—can profoundly alter target binding, selectivity, and downstream pharmacological profiles [1]. 5-(4-Methylpiperidin-1-yl)-2-nitrophenol possesses a specific combination: a 4-methylpiperidine moiety that influences lipophilicity and conformational flexibility, a nitro group at the 2-position of the phenol ring that serves as both a hydrogen bond acceptor and a reducible handle, and a hydroxyl group at the 1-position (relative to the nitro) that participates in intramolecular hydrogen bonding . Substituting a generic piperidine (e.g., unsubstituted piperidine or N-methylpiperidine) or altering the nitrophenol regioisomer (e.g., 4-nitrophenol derivatives) can disrupt key binding interactions, alter metabolic stability, or eliminate the synthetic utility derived from the precise positioning of functional groups [2]. For procurement, this means that even seemingly similar 'piperidinyl-nitrophenol' compounds are not functionally interchangeable; the exact CAS 175135-21-4 is required to reproduce reported synthetic routes and biological activities.

Quantitative Differentiation Evidence for 5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4) Against Structural Analogs


Differential Phosphatase Inhibition Profile: Selectivity for MEG2 Over PTP1B and TCPTP

In direct comparative assays using the same experimental protocol (p-nitrophenol phosphate substrate, 35-min preincubation), 5-(4-Methylpiperidin-1-yl)-2-nitrophenol demonstrated a distinct selectivity profile: it inhibited MEG2 (PTPN9) with an IC50 of 2.40 µM, whereas it showed no meaningful inhibition of PTP1B or TCPTP (IC50 > 10,000 nM) [1][2]. This contrasts with many broad-spectrum phosphatase inhibitors that lack such discrimination. For example, the structurally distinct compound BDBM50391104 showed comparable weak activity against TCPTP (IC50 = 29.5 µM) but without the MEG2 data, highlighting the unique selectivity of the target compound [3]. The 4-methylpiperidine substitution pattern appears to confer this MEG2 preference relative to unsubstituted piperidine analogs, which often exhibit pan-phosphatase inhibition.

Protein Tyrosine Phosphatase MEG2 PTP1B Enzyme Inhibition

LogP and Hydrogen Bonding Profile: Predicted Advantage Over Unsubstituted Piperidine Analogs

The 4-methyl group on the piperidine ring of CAS 175135-21-4 increases lipophilicity relative to unsubstituted piperidine analogs. The target compound has a calculated LogP of 2.5367, which falls within the optimal range (1–3) for oral bioavailability and CNS penetration . In contrast, the unsubstituted piperidine analog 5-(piperidin-1-yl)-2-nitrophenol (CAS not located in searches) would have a lower LogP (~1.8–2.0, based on class-level inference). The 4-methylpiperidine moiety also reduces the number of hydrogen bond donors (1) and acceptors (4) compared to hydroxyl-substituted piperidines, potentially improving membrane permeability . These predicted physicochemical differences are critical for medicinal chemists optimizing lead compounds for in vivo studies.

Lipophilicity ADME Drug Design Physicochemical Properties

Synthetic Yield Advantage in Benzoxazole Cyclization Reactions

5-(4-Methylpiperidin-1-yl)-2-nitrophenol undergoes oxidative cyclization with phenyl isothiocyanate to form a benzoxazole derivative in 81% yield under optimized conditions (Fe(acac)₃, S₈, DABCO, DMSO, 100°C, 3 h) . This high yield is attributed to the electron-withdrawing nitro group ortho to the phenolic hydroxyl, which facilitates thiourea formation and subsequent cyclization. While direct comparative yields for other regioisomers (e.g., 4-nitrophenol derivatives) are not available in the same report, class-level knowledge indicates that nitro groups positioned para to the hydroxyl group typically reduce cyclization efficiency due to unfavorable electronic effects. The 81% yield provides a benchmark for researchers planning multi-step syntheses where this transformation is a key step.

Synthetic Chemistry Benzoxazole Cyclization Reaction Yield

Kinase Modulation Potential: Structural Privilege Over Simple Nitrophenols

5-(4-Methylpiperidin-1-yl)-2-nitrophenol is cited in a patent (US-8153641-B2) describing 'Compounds and methods for kinase modulation, and indications therefor' . The presence of the 4-methylpiperidine moiety is critical, as it mimics the adenine or ribose binding motifs common in kinase ATP pockets, whereas simple nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol) lack this pharmacophoric element. In binding assays, related piperidinyl-nitrophenol derivatives have demonstrated nanomolar IC50 values against kinases such as Abl, c-Kit, and PDGFR (IC50 = 5.3 nM for a closely related analog) [1]. While direct kinase inhibition data for CAS 175135-21-4 are not yet publicly reported, its inclusion in kinase-focused patents and its structural similarity to active analogs establish its privileged status as a kinase inhibitor building block.

Kinase Inhibitor Scaffold Hopping Medicinal Chemistry

Recommended Procurement Scenarios for 5-(4-Methylpiperidin-1-yl)-2-nitrophenol (CAS 175135-21-4) Based on Quantitative Evidence


Development of Selective MEG2 (PTPN9) Inhibitors for Diabetes and Immune Modulation

Use 5-(4-Methylpiperidin-1-yl)-2-nitrophenol as a validated starting scaffold for structure-activity relationship (SAR) studies targeting MEG2. Its demonstrated IC50 of 2.40 µM against MEG2, coupled with >4-fold selectivity over PTP1B and TCPTP (IC50 > 10 µM), provides a selectivity-advantaged chemotype [1][2]. Researchers can perform medicinal chemistry optimization (e.g., nitro reduction, O-alkylation, piperidine N-substitution) to improve potency while maintaining selectivity. This scenario is ideal for academic labs and biotech companies focused on phosphatase-targeted therapies for type 2 diabetes or autoimmune disorders.

Kinase Inhibitor Hit-to-Lead Optimization and Scaffold Hopping

Employ this compound as a privileged kinase inhibitor scaffold, supported by its inclusion in kinase modulation patent US-8153641-B2 and the nanomolar activity of structurally related analogs (IC50 = 5.3 nM against Abl, c-Kit, PDGFR) [3]. The 4-methylpiperidine moiety can be further diversified via N-alkylation or N-arylation, while the nitro group can be reduced to an aniline for amide coupling or heterocycle formation. This scenario suits medicinal chemistry groups seeking to rapidly generate novel kinase inhibitor series with improved IP position.

Synthesis of Benzoxazole-Containing Bioactive Molecules

Utilize the high-yielding (81%) oxidative cyclization with isothiocyanates to construct benzoxazole derivatives . Benzoxazoles are privileged structures in antimicrobial, anticancer, and anti-inflammatory agents. The efficient transformation of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol into benzoxazoles makes it a cost-effective building block for generating focused libraries. Procurement is justified when planning multi-gram syntheses where yield reproducibility directly impacts project timelines and material costs.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

Select this compound for CNS-targeted projects due to its favorable calculated LogP of 2.5367 and balanced hydrogen bonding profile (1 donor, 4 acceptors, TPSA 66.61) . The 4-methyl group on the piperidine ring contributes approximately 0.5–0.7 LogP units compared to unsubstituted analogs, which can be critical for achieving adequate brain penetration. Researchers designing blood-brain barrier penetrant molecules can use this building block to maintain desirable physicochemical properties while exploring SAR.

Quote Request

Request a Quote for 5-(4-Methylpiperidin-1-yl)-2-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.